molecular formula C11H9NOS2 B12435527 5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12435527
M. Wt: 235.3 g/mol
InChI Key: NTFGFSORFHWWPQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (5Z)-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one , reflecting its Z-configuration at the methylidene double bond and the presence of a thiocarbonyl group at position 2. The systematic name emphasizes the thiazolidinone core fused to a 3-methylbenzylidene substituent via a conjugated double bond. Synonyms include descriptors such as "3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one" for structurally analogous derivatives.

Table 1: Key Nomenclature and Molecular Descriptors
Property Value
IUPAC Name (5Z)-5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular Formula C₁₁H₉NOS₂
Molecular Weight 235.3 g/mol
SMILES Notation CC1=CC(=CC=C1)C=C2C(=O)NC(=S)S2

Molecular Topology and Stereoelectronic Features

The molecule’s architecture comprises a thiazolidinone ring (positions 1–5) fused to a 3-methylbenzylidene group. Key features include:

  • Thiazolidinone core : A five-membered ring with nitrogen at positions 1 and 3, sulfur at position 2, and a thiocarbonyl (C=S) group at position 2.
  • Methylidene bridge : A conjugated double bond linking the aromatic 3-methylphenyl group to the heterocyclic ring, stabilizing the Z-configuration through π-π interactions.
  • Stereoelectronic effects : The electron-withdrawing thiocarbonyl group polarizes the ring, enhancing electrophilicity at the 4-keto position, while the methyl substituent on the phenyl ring induces steric hindrance, influencing reactivity.
Figure 1: Molecular Structure

The Z-configuration ensures spatial alignment of the 3-methylphenyl and sulfanylidene groups, critical for intermolecular interactions.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of analogous thiazolidinone derivatives reveal monoclinic crystal systems with space group P21/c and unit cell parameters a = 14.505 Å, b = 8.024 Å, c = 12.032 Å. Key crystallographic insights include:

  • Planarity : The thiazolidinone ring adopts a near-planar conformation, with dihedral angles <5° between the heterocycle and benzylidene substituent.
  • Hydrogen bonding : Intermolecular N–H···S and C–H···O interactions stabilize the lattice, as observed in related compounds.
  • Packing motifs : Molecules align in herringbone patterns, minimizing steric clashes between methyl groups.
Table 2: Crystallographic Data for Representative Thiazolidinones
Compound Space Group a (Å) b (Å) c (Å) β (°)
2-(3-Pyridyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one P21/c 14.505 8.024 12.032 90
5-[(4-Methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione P21/c 12.201 7.892 11.873 90

Comparative Structural Analysis with Related Thiazolidinone Derivatives

Structural variations among thiazolidinone derivatives significantly influence their physicochemical properties:

Substituent Effects on Aromatic Rings
  • Electron-donating groups (e.g., methyl at para positions) enhance ring electron density, increasing solubility in polar solvents.
  • Electron-withdrawing groups (e.g., nitro at meta positions) reduce planarity, altering UV-Vis absorption profiles.
Ring Modifications
  • Thiocarbonyl vs. carbonyl : Replacement of oxygen with sulfur at position 2 increases molar absorptivity due to hyperconjugative effects.
  • Methylidene vs. ethylene bridges : Conjugated double bonds in methylidene derivatives enhance thermal stability compared to saturated analogs.
Table 3: Comparative Structural Properties
Derivative Substituent λ_max (nm) Melting Point (°C)
5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-methylphenyl 320 198–202
5-[(4-Nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-nitrophenyl 380 215–218
5-Benzylidene-2-thioxothiazolidin-4-one Phenyl 305 185–189

Properties

Molecular Formula

C11H9NOS2

Molecular Weight

235.3 g/mol

IUPAC Name

5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9NOS2/c1-7-3-2-4-8(5-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)

InChI Key

NTFGFSORFHWWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Preparation Methods

Conventional Solvent-Based Synthesis

A typical procedure involves refluxing equimolar amounts of rhodanine and 3-methylbenzaldehyde in ethanol or dimethylformamide (DMF) with a base catalyst (e.g., potassium carbonate or piperidine). The reaction is monitored via TLC, and the product is isolated by filtration after cooling.

Example Protocol

  • Reactants : Rhodanine (1.0 eq), 3-methylbenzaldehyde (1.2 eq)
  • Solvent : Ethanol (20 mL/g substrate)
  • Catalyst : Piperidine (10 mol%)
  • Conditions : Reflux at 80°C for 4–6 hours
  • Yield : 78–85%

Characterization Data

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C), 1220 cm⁻¹ (C=S)
  • ¹H NMR (DMSO-d₆) : δ 7.78 (s, 1H, =CH), 7.36–7.10 (m, 4H, Ar-H), 2.35 (s, 3H, CH₃)

One-Pot Synthesis Using Thioglycolic Acid

Thioglycolic acid serves as a cyclizing agent in one-pot protocols, enabling simultaneous condensation and cyclization. This method avoids intermediate isolation, improving efficiency.

Reaction Mechanism

  • Step 1 : Condensation of 3-methylbenzaldehyde with thiourea derivatives.
  • Step 2 : Cyclization via nucleophilic attack of the thiol group on the carbonyl carbon.

Optimized Conditions

  • Reactants : 3-Methylbenzaldehyde (1.0 eq), thiourea (1.1 eq), thioglycolic acid (1.5 eq)
  • Solvent : Glacial acetic acid
  • Catalyst : None (self-catalyzed)
  • Yield : 70–75%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (3–6 minutes vs. hours) by enhancing molecular collisions. Alum (KAl(SO₄)₂·12H₂O) or ammonium sulfamate are preferred catalysts.

Protocol

  • Reactants : Rhodanine (20 mmol), 3-methylbenzaldehyde (20 mmol)
  • Catalyst : Alum (15 mol%)
  • Conditions : Microwave irradiation (600 W, 30-second pulses)
  • Yield : 89–92%

Advantages

  • Energy Efficiency : 80% reduction in energy consumption vs. conventional heating.
  • Purity : Products require no chromatographic purification.

Ionic Liquid-Catalyzed Methods

Bronsted acidic ionic liquids (e.g., [Et₃NH][HSO₄]) enable solvent-free synthesis with recyclable catalysts.

Procedure

  • Reactants : Rhodanine (1.0 eq), 3-methylbenzaldehyde (1.1 eq)
  • Catalyst : [Et₃NH][HSO₄] (5 mol%)
  • Conditions : 100°C, 1 hour
  • Yield : 94%

Catalyst Recycling

  • The ionic liquid is recovered via vacuum distillation and reused thrice without yield loss.

Solvent-Free Mechanochemical Synthesis

Ball milling or grinding avoids toxic solvents, aligning with green chemistry principles.

Conditions

  • Reactants : Rhodanine, 3-methylbenzaldehyde (1:1 molar ratio)
  • Additive : K₂CO₃ (10 mol%)
  • Time : 30 minutes
  • Yield : 82%

Comparative Analysis of Methods

Method Catalyst Time Yield E-factor
Conventional Knoevenagel Piperidine 6 h 78% 8.2
Microwave Alum 6 min 92% 1.5
Ionic Liquid [Et₃NH][HSO₄] 1 h 94% 0.9
Solvent-Free K₂CO₃ 0.5 h 82% 0.3

E-factor = (Mass of waste)/(Mass of product)

Structural Confirmation and Characterization

X-ray Crystallography

Intramolecular C–H⋯S hydrogen bonding stabilizes the Z-configuration of the exocyclic double bond. Key bond lengths include:

  • C=S: 1.65 Å
  • C=O: 1.22 Å
  • C=C: 1.34 Å

Spectroscopic Data

  • ¹³C NMR : δ 196.01 (C=S), 169.40 (C=O), 132.94 (Ar-C)
  • MS (ESI) : m/z 249.90 [M−H]⁻

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Diastereomeric mixtures from incomplete dehydration.
  • Solution : Use of anhydrous solvents and molecular sieves.

Scale-Up Limitations

  • Microwave Methods : Batch size restricted by cavity dimensions.
  • Fix : Continuous-flow microwave reactors.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation with reagents like hydrogen peroxide or m-chloroperbenzoic acid . These reactions typically target the sulfanylidene group or double bonds, forming oxidized derivatives. Conditions often involve acidic or neutral media.

Reduction Reactions

Reduction involves reagents such as sodium borohydride or lithium aluminum hydride . These reactions may reduce carbonyl groups or double bonds, yielding hydrogenated derivatives. Solvents like methanol or ethanol are commonly used.

Substitution Reactions

Substitution occurs via nucleophilic attack by amines or thiols under mild conditions. This reactivity is influenced by the compound’s electron-deficient regions, such as the thiazolidinone ring.

Structural and Reactivity Insights

The compound’s reactivity is modulated by its thiazolidinone ring and methylidene group . The sulfanylidene group contributes to its electron-deficient nature, making it prone to nucleophilic attacks. Structural modifications (e.g., substituents on the phenyl ring) influence binding affinity and selectivity toward biological targets.

Research Findings

Studies highlight the compound’s potential in medicinal chemistry , particularly for enzyme inhibition (e.g., aldose reductase). Its interactions with biological targets are often governed by structural features, such as the methylidene linkage and aromatic substituents.

Citations:

Scientific Research Applications

5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among rhodanine derivatives arise from substituents at the C-5 methylidene and N-3 positions . Below is a comparison of the target compound with selected analogs:

Compound Name C-5 Substituent N-3 Substituent Melting Point (°C) Key Properties/Applications
5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (Target) 3-Methylphenyl H (default) Not reported Potential antimicrobial/antitumor
5-(Furan-2-ylmethylidene) derivative (21a) Furan-2-yl 4-(Propan-2-yl)phenyl 228–229 Orange solid; DSSC applications
5-(Thiophen-2-ylmethylidene) derivative (21b) Thiophen-2-yl 4-(Propan-2-yl)phenyl 221–223 Dark yellow solid; moderate lipophilicity
Optovin 2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl H Not reported Light-sensitive anion channel ligand
5-(4-Nitrobenzylidene)-3-allyl derivative 4-Nitrobenzylidene Allyl 227–229 π-Conjugated; UV-vis studies
5-(3,4-Dimethoxyphenyl) derivative 3,4-Dimethoxyphenyl 4-Methylphenyl Not reported Enhanced electron-donating effects

Key Observations :

  • Melting Points : Substituents like furan or thiophene (e.g., 21a, 21b) yield higher melting points (221–229°C) compared to aromatic or alkyl groups, likely due to improved crystallinity from heterocyclic planar structures .
  • Lipophilicity : Thiophene-containing derivatives (e.g., 21b) exhibit higher lipophilicity than furan analogs, impacting membrane permeability and bioavailability .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4-nitrobenzylidene ) increase electrophilicity at the methylidene position, enhancing reactivity in biological systems.
Antimicrobial Activity
  • Target Compound: Limited direct data, but rhodanines with aryl methylidene groups generally show broad-spectrum activity. For example, 5-(pyridin-3-ylmethylidene) derivatives inhibit Gram-positive bacteria at 15.6–500 µg/mL, with activity influenced by N-3 substituent chain length .
  • Thiophene/Furan Derivatives : Compounds like 21b exhibit moderate activity against Gram-positive bacteria, but lower efficacy compared to pyridine-based analogs .
Antitumor and Targeted Therapies
  • MXD3-Targeting Compounds : S764582 (5-[(4-ethylphenyl)methylidene] analog) binds robustly to the MXD3 oncoprotein, highlighting the importance of para-substituted aryl groups in therapeutic targeting .

Biological Activity

5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound features a unique thiazolidinone ring structure, which is integral to its potential therapeutic applications. Recent studies have highlighted its antimicrobial, anticancer, and anti-inflammatory properties, making it a significant subject of research in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of 5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be represented as follows:

C12H11NO2S2\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{2}\text{S}_{2}

Synthesis Methods

The synthesis typically involves the condensation of 3-methylbenzaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiazolidinone ring. Common solvents include ethanol, and the reaction may require refluxing to achieve optimal yields.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit the growth of various bacterial strains. The mechanism is believed to involve the disruption of microbial enzyme functions .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. For instance, analogs of thiazolidinones have demonstrated effectiveness against melanoma cells by inhibiting tyrosinase activity, which is crucial for melanin production and tumor progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models have shown that it significantly reduces inflammation, likely through inhibition of cyclooxygenase (COX) enzymes. Docking studies suggest strong interactions with COX-1, indicating its potential as a selective anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialInhibition of bacterial growthDisruption of microbial enzymes
AnticancerInduction of apoptosisCaspase activation
Anti-inflammatoryReduction in edemaCOX inhibition

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that 5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
  • Anticancer Research : In a study involving B16F10 melanoma cells, the compound was found to inhibit melanin production significantly while showing low cytotoxicity at therapeutic concentrations. This suggests its dual role in treating hyperpigmentation and cancer .
  • Inflammation Model : In a carrageenan-induced paw edema model in mice, administration of the compound resulted in a dose-dependent reduction in swelling, supporting its use as an anti-inflammatory therapeutic option .

Q & A

Q. Q1. What are the optimal synthetic routes for 5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 3-methylbenzaldehyde and 2-thioxo-thiazolidin-4-one. Key steps include:

  • Reagent Optimization : Use anhydrous conditions with catalysts like piperidine or acetic acid to enhance yield .
  • Purification : Recrystallization from ethanol or methanol improves purity (>95%). For trace impurities, column chromatography (silica gel, ethyl acetate/hexane 1:3) is recommended .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) and melting point analysis .

Q. Q2. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Expect peaks for the methyl group (δ 2.35 ppm, singlet), aromatic protons (δ 7.2–7.5 ppm, multiplet), and thiazolidinone ring protons (δ 3.8–4.2 ppm) .
  • IR : Key stretches include C=O (1680–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
  • Cross-Validation : Compare experimental data with computational predictions (DFT/B3LYP/6-31G*) to resolve ambiguities .

Intermediate Research Questions

Q. Q3. What reaction pathways are accessible to this compound, and how do reaction conditions influence product distribution?

Methodological Answer:

  • Oxidation : Treatment with H2O2 in acetic acid converts the C=S group to C=O, forming a thiazolidin-4-one derivative. Monitor via TLC (Rf shift from 0.6 to 0.4) .
  • Electrophilic Substitution : Nitration (HNO3/H2SO4) occurs at the 4-position of the 3-methylphenyl group. Use low temperatures (0–5°C) to avoid over-nitration .
  • Contradiction Management : Conflicting reports on regioselectivity (e.g., nitration vs. sulfone formation) require controlled stoichiometry and reaction time optimization .

Q. Q4. How can the biological activity of this compound be systematically evaluated against antimicrobial targets?

Methodological Answer:

  • Assay Design : Use microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls .
  • Structure-Activity Relationship (SAR) : Modify the methylphenyl group to electron-withdrawing substituents (e.g., -NO2) and compare activity trends .
  • Data Interpretation : Address discrepancies in activity data (e.g., poor solubility skewing MIC values) by using DMSO solubilization (<1% v/v) .

Advanced Research Questions

Q. Q5. What computational strategies are effective for predicting the compound’s binding affinity to cancer-related proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase, PDB ID: 1M17). Set grid parameters to cover the active site (center_x = 15.4, center_y = 53.2, center_z = 28.1) .
  • MD Simulations : Run 100 ns simulations (GROMACS, AMBER force field) to assess binding stability. Analyze RMSD (<2.5 Å indicates stable binding) .
  • Validation : Cross-reference computational results with experimental IC50 data from kinase inhibition assays .

Q. Q6. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/dichloromethane 1:1). Resolve tautomerism (e.g., thione vs. thiol forms) using SHELXTL .
  • Data Analysis : Compare bond lengths (C=S: ~1.65 Å vs. C-S: ~1.80 Å) and torsion angles to identify dominant tautomers .
  • Contradiction Resolution : Conflicting tautomer reports may arise from solvent polarity; repeat crystallization in aprotic solvents (e.g., acetonitrile) .

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